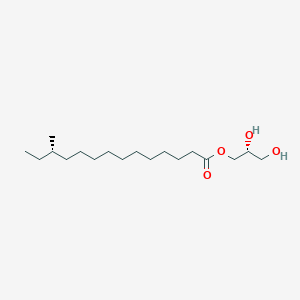
Aggreceride A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aggreceride A is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. It is a glycosaminoglycan that is found in the extracellular matrix of many tissues in the human body, including cartilage, bone, and skin. Aggreceride A has been shown to have a variety of biochemical and physiological effects, including the ability to modulate cell signaling pathways and promote tissue repair. In
Wissenschaftliche Forschungsanwendungen
1. AGGRESCAN for Protein Aggregation Prediction
AGGRESCAN is a web-based software tool used for predicting aggregation-prone segments in protein sequences. It evaluates the effect of mutations on protein aggregation propensities and compares aggregation properties of different proteins or protein sets. This tool is particularly useful in studying diseases like Alzheimer's and Parkinson's, where protein aggregation plays a critical role. It also aids in anticipating aggregation during storage or production of bioactive polypeptides (Conchillo-Solé et al., 2007).
2. Platelet Function Assessment via Aggregometry
Aggregometry, a method for assessing platelet function, is used to detect platelet hyperreactivity in healthy individuals. It evaluates platelet aggregation response to various agonists, offering insights into potential hyperreactive platelet phenotypes. This can be crucial for studies aiming to improve risk assessment for arterial thrombosis or understanding the genetic determinants of platelet reactivity (Yee et al., 2005).
3. Understanding Aggrecan in Cartilage
Research on aggrecan, a high-molecular-weight biopolymer, explores its role in cartilage's osmotic properties and resistance to compressive load. Aggrecan's solution behavior and implications for cartilage properties and function are significant for understanding joint health and developing treatments for joint disorders (Chandran & Horkay, 2012).
4. Role of ADAMTS5 in Aggrecan Degradation
ADAMTS5 is identified as the primary enzyme involved in aggrecan degradation in mouse cartilage, both in vitro and in inflammatory arthritis models. This has implications for arthritis research and potential drug development targeting cartilage destruction prevention (Stanton et al., 2005).
5. Aggrecan in Spinal Cord Development and Injury
Research on aggrecan in rat spinal cords shows its presence and modification during development and after injury. This is vital for understanding spinal cord development and the recovery process post-injury, offering potential avenues for therapeutic intervention (Lemons et al., 2001).
Eigenschaften
CAS-Nummer |
19207-26-2 |
|---|---|
Produktname |
Aggreceride A |
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
[(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-16(2)12-10-8-6-4-5-7-9-11-13-18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChI-Schlüssel |
HLQJYDUSPITBCP-DLBZAZTESA-N |
Isomerische SMILES |
CC[C@H](C)CCCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |
Kanonische SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |
Andere CAS-Nummern |
19207-26-2 |
Synonyme |
aggreceride A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)
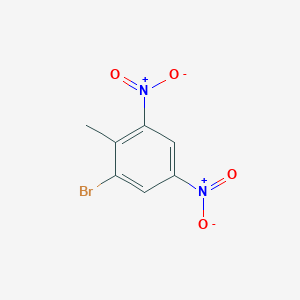
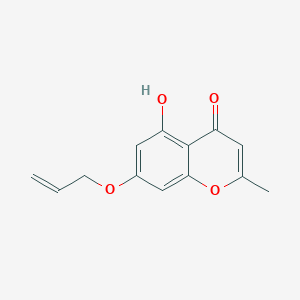
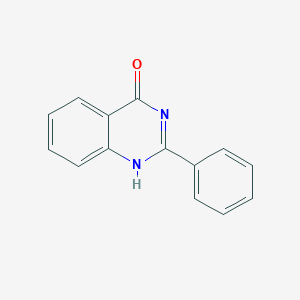
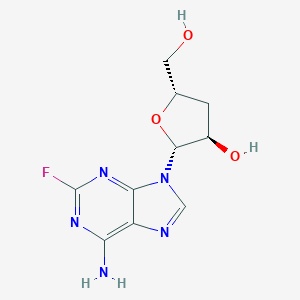
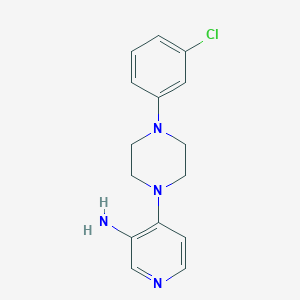
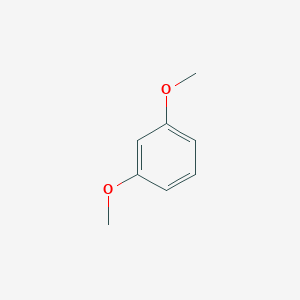
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
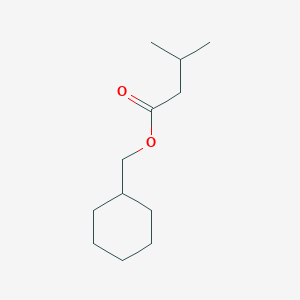
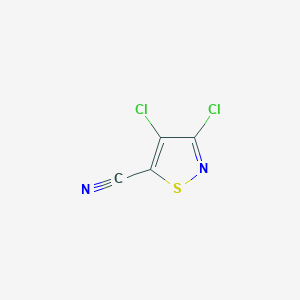
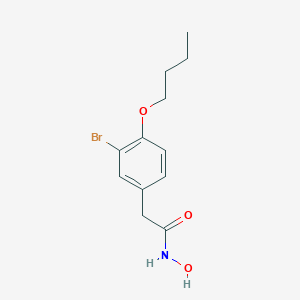
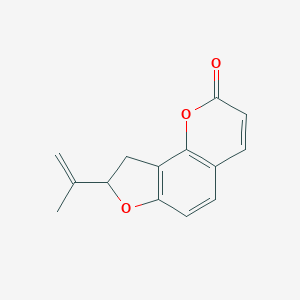
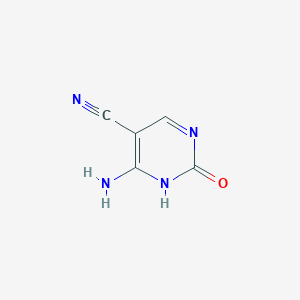
![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)